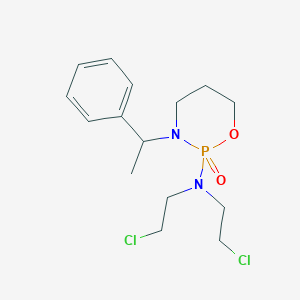
1-(3-Méthyl-1-phényl-1H-pyrazol-5-yl)pipérazine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine involves strategic reactions starting from commercially available substrates. Kesarkar et al. (2021) developed a new route that addresses the economical production of similar pyrazole derivatives with high purity for pharmaceutical applications. Their method employs a more stable and commercially available form of the starting materials, reducing the need for expensive catalysts and minimizing the formation of impurities (Kesarkar, B. Kashid, & S. Sukthankar, 2021).
Molecular Structure Analysis
Investigations into the molecular structure of pyrazole derivatives, including 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, often utilize techniques such as X-ray crystallography, Hirshfeld surface analysis, and DFT calculations. Shawish et al. (2021) provide insight into the molecular structure of closely related compounds, highlighting the intermolecular interactions and electronic properties that may also be relevant for understanding the structural nuances of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (Shawish et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of pyrazole derivatives is influenced by their functional groups, enabling a variety of chemical transformations. Research by Mekky and Sanad (2020) on bis(pyrazole-benzofuran) hybrids possessing a piperazine linker shows the potential for bioactive compound synthesis via 1,3-dipolar cycloaddition and other reactions. These studies underscore the versatility of pyrazole derivatives in synthesizing compounds with significant antibacterial and biofilm inhibitory activities (Mekky & Sanad, 2020).
Applications De Recherche Scientifique
Propriétés chimiques
Ce composé a une masse molaire de 242,32 et une formule moléculaire de C14H18N4 . Il s'agit d'une substance solide avec un point de fusion de 107-108°C et un point d'ébullition de 429°C . Il a une densité de 1,19 et un point éclair de 213°C .
Informations de sécurité
Le composé est étiqueté avec le symbole GHS07, indiquant qu'il peut être nocif en cas d'ingestion, provoque une irritation cutanée, provoque une grave irritation des yeux, peut provoquer une irritation des voies respiratoires et peut provoquer des symptômes d'allergie ou d'asthme ou des difficultés respiratoires en cas d'inhalation . Les déclarations de précaution recommandées comprennent d'éviter de respirer la poussière/la fumée/le gaz/le brouillard/les vapeurs/l'aérosol, de porter des gants de protection/des vêtements de protection/une protection oculaire/une protection faciale et de rincer abondamment à l'eau pendant plusieurs minutes en cas de contact avec les yeux .
Solubilité
Le composé est légèrement soluble dans le DMSO et le méthanol .
Utilisation comme intermédiaire
“1-(3-Méthyl-1-phényl-1H-pyrazol-5-yl)pipérazine” est utilisé comme intermédiaire pour préparer des prolinylthiazolidines non racémiques γ-bicycliques hétéroarylpipérazine- et hétéroarylpipéridine-substituées .
Utilisation dans les agents antidiabétiques
Ces prolinylthiazolidines sont des inhibiteurs sélectifs et actifs par voie orale de la dipeptidylpeptidase 4, qui sont utilisés comme agents antidiabétiques
Mécanisme D'action
Target of Action
The primary target of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is dipeptidylpeptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine interacts with DPP-4, inhibiting its activity . This inhibition results in an increased level of incretin hormones, leading to a decrease in blood glucose levels .
Biochemical Pathways
The compound affects the incretin hormone pathway . By inhibiting DPP-4, the compound prevents the degradation of incretin hormones, leading to their increased levels . This results in enhanced insulin secretion and decreased glucagon release, thereby reducing blood glucose levels .
Pharmacokinetics
The compound is described asorally active , suggesting it has good bioavailability when administered orally.
Result of Action
The primary molecular effect of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is the inhibition of DPP-4 . This leads to increased levels of incretin hormones, enhanced insulin secretion, decreased glucagon release, and ultimately, a reduction in blood glucose levels . This makes the compound potentially useful as an antidiabetic agent .
Safety and Hazards
Orientations Futures
As an intermediate in the synthesis of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines, 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine plays a crucial role in the development of selective and orally active dipeptidylpeptidase 4 inhibitors . These inhibitors are used as antidiabetic agents, indicating a potential future direction in the field of diabetes treatment .
Propriétés
IUPAC Name |
1-(5-methyl-2-phenylpyrazol-3-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-12-11-14(17-9-7-15-8-10-17)18(16-12)13-5-3-2-4-6-13/h2-6,11,15H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCUUXMVVOANMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCNCC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621769 | |
| Record name | 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
401566-79-8 | |
| Record name | 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different synthetic approaches to producing 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine?
A1: Two main synthetic routes are described in the research:
Q2: What are the claimed advantages of the synthetic methods for 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine?
A2: The research highlights several advantages associated with the described synthetic approaches:
- High Yield : The method employing Lawesson's reagent and phenylhydrazine claims a higher overall yield compared to other methods.
- Cost-Effectiveness : The use of readily available starting materials and reagents in this method contributes to its cost-effectiveness.
- Environmental Friendliness : The reaction conditions and reagents used in this method are considered less harmful to the environment.
- Suitability for Industrial Production : The combined benefits of high yield, cost-effectiveness, and environmental friendliness make this method suitable for scaling up to industrial production levels.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



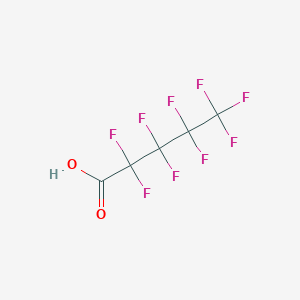
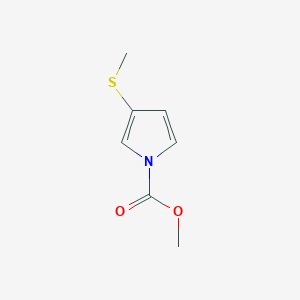
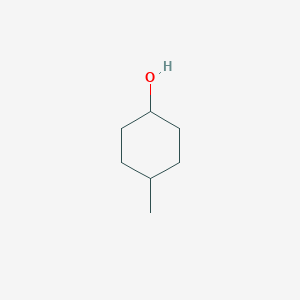

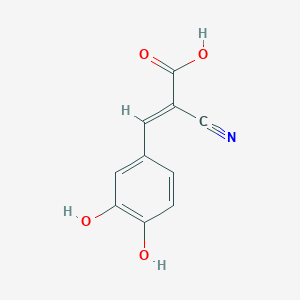

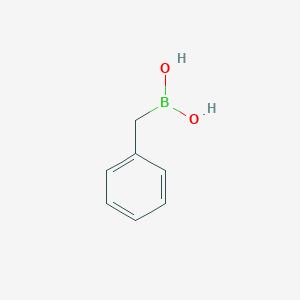

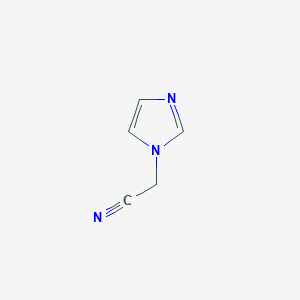
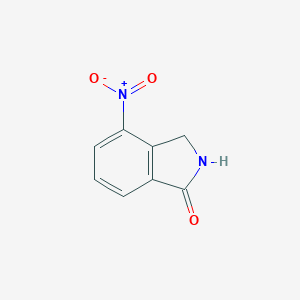
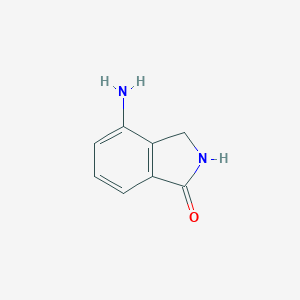
![3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B52751.png)

